2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
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Overview
Description
2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a fused ring system combining pyridine and oxazine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phenylacetaldehyde in the presence of an acid catalyst, followed by cyclization to form the oxazine ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one: A related compound with a similar fused ring system.
Pyridopyrimidine: Another heterocyclic compound with potential biological activities
Uniqueness
2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to its specific ring structure and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
24733-08-2 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C13H12N2O/c1-2-5-10(6-3-1)12-9-15-13-11(16-12)7-4-8-14-13/h1-8,12H,9H2,(H,14,15) |
InChI Key |
BZLBFMNNOIOWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1)N=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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